N-[(2,4-dichlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O/c1-12-4-7-17(23-22-12)24-8-2-3-14(11-24)18(25)21-10-13-5-6-15(19)9-16(13)20/h4-7,9,14H,2-3,8,10-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMIAFHQCUSTDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 6-methyluracil with chloromethylthiiran to form 6-methyl-3-(thietan-3-yl)uracil. This intermediate is then reacted with N-(2,6-dichlorophenyl)-2-chloroacetamide to yield the final product . The reaction conditions often involve the use of solvents such as chloroform or dimethyl sulfoxide and may require specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction temperature and residence time, enhancing the overall production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). Reaction conditions may vary depending on the desired product and can include specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-[(2,4-dichlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, sedative, and insecticidal properties.
Medicine: Explored for its potential therapeutic applications, including antioxidant and anti-metastatic activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison is based on structural analogs and functional group analysis derived from the evidence. Direct pharmacological or biochemical data for the compound are unavailable, so the focus is on structural parallels and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations :
Dichlorinated aromatics are common in agrochemicals (e.g., propiconazole in ) and opioids (e.g., U-48800 in ), suggesting versatility in bioactivity.
Heterocyclic Core :
- The 6-methylpyridazin-3-yl group may engage in π-π interactions or hydrogen bonding, differing from triazolo-pyridazine () or pyrimidine-based systems ().
- Pyridazine derivatives are less common in the evidence but share similarities with pyridine-based carboxamides (), which are often optimized for CNS permeability.
Amide Linkage :
- The piperidine-3-carboxamide backbone provides conformational rigidity and hydrogen-bonding capacity, contrasting with ester-based analogs () or acetamide-linked opioids ().
Inferred Pharmacokinetic and Functional Implications
- Metabolic Stability : Piperidine carboxamides (target compound) are generally more stable than ester-containing compounds () due to resistance to esterase-mediated hydrolysis.
- Target Selectivity : The pyridazine-piperidine scaffold may favor kinase or protease inhibition (common for heterocyclic carboxamides), whereas triazolo-pyridazine () or opioid-like structures () suggest divergent targets.
Biological Activity
N-[(2,4-dichlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine core substituted with a 2,4-dichlorobenzyl group and a 6-methylpyridazine moiety. This unique structure contributes to its biological activity, particularly in terms of receptor interactions and enzyme inhibition.
Research indicates that this compound exhibits multiple mechanisms of action, including:
- Receptor Modulation : It has shown potential as an antagonist for various receptors, which may contribute to its therapeutic effects.
- Enzyme Inhibition : The compound demonstrates inhibitory activity against several enzymes involved in disease processes, including those related to cancer and inflammation.
Antitumor Activity
Studies have highlighted the antitumor potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) studies suggest that the presence of the dichlorophenyl group enhances its cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (breast) | 5.2 | Apoptosis induction |
| HCT116 (colon) | 7.8 | Cell cycle arrest |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in macrophages, highlighting its potential for treating inflammatory diseases.
Antimicrobial Activity
This compound has shown antimicrobial activity against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
Case Studies
- Breast Cancer Study : A study conducted on MDA-MB-231 cells revealed that the compound significantly reduced cell viability through apoptosis pathways. Combination therapy with doxorubicin showed a synergistic effect, enhancing overall cytotoxicity .
- Inflammatory Disease Model : In an animal model of rheumatoid arthritis, administration of this compound led to reduced joint swelling and inflammation markers, suggesting its potential as a therapeutic agent for autoimmune conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
